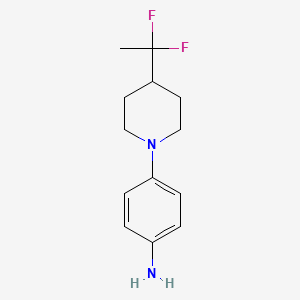

4-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline

CAS No.: 2097992-27-1

Cat. No.: VC3202518

Molecular Formula: C13H18F2N2

Molecular Weight: 240.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097992-27-1 |

|---|---|

| Molecular Formula | C13H18F2N2 |

| Molecular Weight | 240.29 g/mol |

| IUPAC Name | 4-[4-(1,1-difluoroethyl)piperidin-1-yl]aniline |

| Standard InChI | InChI=1S/C13H18F2N2/c1-13(14,15)10-6-8-17(9-7-10)12-4-2-11(16)3-5-12/h2-5,10H,6-9,16H2,1H3 |

| Standard InChI Key | SFPJTVNYZCCGQO-UHFFFAOYSA-N |

| SMILES | CC(C1CCN(CC1)C2=CC=C(C=C2)N)(F)F |

| Canonical SMILES | CC(C1CCN(CC1)C2=CC=C(C=C2)N)(F)F |

Introduction

Physical and Chemical Properties

Predicted Physicochemical Profile

Based on structural features shared with related compounds, 4-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline would likely exhibit:

-

Moderate water solubility due to the presence of the primary amine group

-

Good solubility in organic solvents such as chloroform, methanol, and ethyl acetate

-

A basic character attributed to both the aniline primary amine and the piperidine tertiary amine

The gem-difluoro moiety likely contributes to unique physicochemical properties. Fluorine atoms significantly affect electron distribution and can enhance metabolic stability by protecting adjacent carbon atoms from oxidative metabolism. The difluoroethyl group would contribute to increased lipophilicity, potentially enhancing membrane permeability in biological systems.

Structural Comparisons

The structure-property relationships can be better understood by comparing the target compound with related analogs documented in the search results:

Synthesis and Preparation Methods

Reduction Methodologies

Based on synthetic approaches for similar compounds, the critical nitro-to-amine reduction step could be accomplished through several methods:

-

Catalytic hydrogenation using Pd/C or Raney nickel in solvents like methanol or ethanol, as demonstrated for similar compounds .

-

Tin/HCl reduction system in chloroform, followed by neutralization with NaOH solution, as described for analogous compounds: "Concisely, 1-(4-Nitro phenyl)-4-substitued piperazine derivatives (1-18) were refluxed for 3-4 h in chloroform (20 ml) with the Sn/HCl solution" .

The optimal reduction method would likely depend on the stability of the 1,1-difluoroethyl group under the reaction conditions.

Structure-Activity Relationship Considerations

Structural Features of Interest

Several structural elements of 4-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline merit special attention when considering its potential biological activities:

-

The piperidine ring provides conformational flexibility and a basic nitrogen center that can participate in hydrogen bonding or serve as a protonation site.

-

The aniline moiety introduces a primary amine that can participate in hydrogen bonding networks and potentially undergo various transformations in biological systems or synthetic modifications.

-

The 1,1-difluoroethyl group represents a metabolically stable hydrophobic moiety that can enhance binding to lipophilic protein pockets while resisting oxidative metabolism.

Comparison with Related Compounds

The subtle structural differences between 4-(4-(1,1-Difluoroethyl)piperidin-1-yl)aniline and related compounds likely result in distinct physicochemical and biological properties:

-

Compared to 4-(4-(difluoromethyl)piperidin-1-yl)aniline , the additional methyl group in the 1,1-difluoroethyl moiety would increase lipophilicity and potentially alter binding characteristics.

-

In contrast to 4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline , the target compound would likely exhibit different basicity and hydrogen bonding patterns due to the replacement of the basic methylpiperazine with the lipophilic 1,1-difluoroethyl group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume